molecular formula C21H17BrN2O5S B423003 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE

4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423003
M. Wt: 489.3g/mol
InChI Key: NTNFIGIQXLFKNL-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with the molecular formula C23H19BrN2O5. This compound is known for its unique chemical structure, which includes a bromobenzoyl group, a carbohydrazonoyl group, and a methoxyphenyl benzenesulfonate group. It is used in various scientific research applications due to its distinctive properties.

Properties

Molecular Formula

C21H17BrN2O5S

Molecular Weight

489.3g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H17BrN2O5S/c1-28-20-12-15(14-23-24-21(25)16-6-5-7-17(22)13-16)10-11-19(20)29-30(26,27)18-8-3-2-4-9-18/h2-14H,1H3,(H,24,25)/b23-14+

InChI Key

NTNFIGIQXLFKNL-OEAKJJBVSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves multiple steps. The synthetic route typically starts with the bromination of benzoyl compounds, followed by the introduction of the carbohydrazonoyl group. The final step involves the sulfonation of the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The bromobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl group can form hydrogen bonds with biological molecules, affecting their function. The methoxyphenyl benzenesulfonate group enhances the compound’s solubility and stability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can be compared with similar compounds such as:

  • 4-[2-(2-Bromobenzoyl)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate
  • 4-[2-(4-Bromobenzoyl)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate
  • 4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl benzenesulfonate

These compounds share similar structural features but differ in the position of the bromine atom or the substituents on the phenyl ring. The unique combination of functional groups in 4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE contributes to its distinct chemical and biological properties .

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